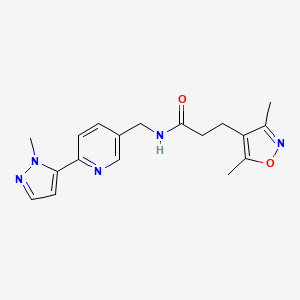
3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3,5-Dimethylisoxazol-4-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure contains a dimethylisoxazole moiety and a pyrazole-pyridine segment, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis. For instance, studies have shown that similar compounds reduce the viability of Staphylococcus aureus and Escherichia coli by disrupting their metabolic pathways .
Antimalarial Potential
In a study focusing on antimalarial activity, derivatives related to this compound were found to inhibit Plasmodium falciparum effectively. The most promising analogs demonstrated a reduction in parasitemia by over 90% in murine models when administered at specific dosages . This suggests that the compound may share similar mechanisms, potentially involving heme binding or interference with folate metabolism.
In Vitro Studies
In vitro assays have shown that this compound exhibits moderate to high affinity for various biological targets. The compound has been tested against several enzymes, including acetylcholinesterase and butyrylcholinesterase, showing selective inhibitory activity .
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Acetylcholinesterase (AChE) | 157.31 | Moderate inhibition |
| Butyrylcholinesterase (BChE) | 46.42 | Selective inhibition comparable to physostigmine |
Toxicity and Side Effects
Toxicological assessments are crucial for understanding the safety profile of the compound. Preliminary studies indicate low toxicity levels in mammalian cell lines, but further investigations are necessary to evaluate long-term effects and potential side effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results indicated a dose-dependent reduction in bacterial growth, with a minimum inhibitory concentration (MIC) established at 32 µg/mL .
Case Study 2: Antimalarial Activity
In another investigation, the compound was tested in a P. berghei mouse model. Administration at 30 mg/kg resulted in significant reductions in parasitemia levels within two days post-treatment, showcasing its rapid action .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-15(13(2)25-22-12)5-7-18(24)20-11-14-4-6-16(19-10-14)17-8-9-21-23(17)3/h4,6,8-10H,5,7,11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBAJPWXCVDVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














